4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile
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Overview
Description
4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile is an organic compound with the molecular formula C11H6ClN3O3. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro, methoxy, and nitro group attached to the quinoline ring, along with a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile typically involves multi-step reactions. . The reaction conditions often require the use of strong acids like sulfuric acid for nitration and cyanide sources for the carbonitrile group introduction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and cyanation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve elevated temperatures and pressures .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted quinolines, and various other functionalized quinoline compounds .
Scientific Research Applications
4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4,8-Dichloro-6-nitro-3-quinolinecarbonitrile: Similar in structure but with an additional chloro group.
6-Chloro-3-nitro-2-pyridinecarbonitrile: Contains a pyridine ring instead of a quinoline ring.
6-Chloro-3-cyano-4,7-dimethylcoumarin: A coumarin derivative with similar functional groups.
Uniqueness
4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, nitro, and carbonitrile groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H6ClN3O3 |
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Molecular Weight |
263.63 g/mol |
IUPAC Name |
4-chloro-6-methoxy-8-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O3/c1-18-7-2-8-10(12)6(4-13)5-14-11(8)9(3-7)15(16)17/h2-3,5H,1H3 |
InChI Key |
NRILXMXZHYICSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C(=C1)[N+](=O)[O-])C#N)Cl |
Origin of Product |
United States |
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